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molecular formula C9H13N B128874 4-tert-Butylpyridine CAS No. 3978-81-2

4-tert-Butylpyridine

Cat. No. B128874
M. Wt: 135.21 g/mol
InChI Key: YSHMQTRICHYLGF-UHFFFAOYSA-N
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Patent
US06358979B1

Procedure details

To 790 mg of sodium amide were added 20 mL of N,N-dimethylaniline and 2.74 g of 4-t-butyl pyridine at rt. The mixture was stirred at 150° C. for 6 h. During this period, 3 more portions of sodium amide (790 mg each) were added. The reaction was cooled down to rt. The mixture was partitioned between ethyl acetate and water. Aqueous layer was extracted with ethyl acetate (3×). The combined organic phase was washed with brine, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography with 50% ethyl acetate in hexanes followed by 100% ethyl acetate to give 1.68 g of the title compound as a solid:
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4]>CN(C)C1C=CC=CC=1>[NH2:1][C:9]1[CH:8]=[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])[CH:12]=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
790 mg
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to rt
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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